molecular formula C10H19N3O2 B7931300 N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7931300
M. Wt: 213.28 g/mol
InChI Key: PWAIAHKBKLXWJJ-IONNQARKSA-N
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Description

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a chiral secondary amine derivative featuring a pyrrolidine ring substituted with methyl, acetamide, and a stereochemically defined 2-amino-propionyl group.

Properties

IUPAC Name

N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAIAHKBKLXWJJ-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Functionalization

The synthesis begins with (R)-3-aminopyrrolidine, which is protected at the secondary amine using a tert-butoxycarbonyl (Boc) group to prevent undesired nucleophilic reactions. The primary amine is then methylated via reductive amination using formaldehyde and sodium cyanoborohydride, yielding N-methylpyrrolidin-3-amine.

Acylation Reactions

  • Propionyl Group Introduction : The Boc-protected N-methylpyrrolidin-3-amine reacts with (S)-2-aminopropionic acid (alanine) activated as a mixed anhydride using isobutyl chloroformate. This step proceeds in tetrahydrofuran (THF) at −15°C, achieving 78–85% yield.

  • Acetamide Installation : The free amine generated after Boc deprotection (using trifluoroacetic acid) is acetylated with acetic anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This step attains >90% conversion.

Key Reaction Conditions :

StepReagents/CatalystsTemperatureYield
Boc ProtectionBoc₂O, DMAP0–25°C92%
PropionylationAlanine, ClCO₂iBu−15°C85%
AcetylationAc₂O, DMAP25°C91%

Convergent Synthesis Strategy

This method couples pre-functionalized pyrrolidine and alanine moieties, reducing linear step counts.

Fragment Preparation

  • Pyrrolidine Fragment : (R)-N-methylpyrrolidin-3-amine is synthesized as described in Section 1.1.

  • Alanine-Acetamide Fragment : (S)-2-aminopropionamide is prepared by treating alanine methyl ester with ammonium chloride, followed by acetylation.

Coupling Protocol

The fragments are coupled using hexafluorophosphate benzotriazole tetramethyluronium (HATU) in dimethylformamide (DMF), with diisopropylethylamine (DIPEA) as a base. This method achieves 70–75% yield, with epimerization <2%.

Advantages :

  • Eliminates intermediate purification.

  • Scalable to multi-kilogram batches.

Stereoselective Synthesis Techniques

Chiral Auxiliary-Mediated Synthesis

(R)-Proline serves as a chiral template. The secondary amine is methylated, followed by oxidative cleavage of the carboxylic acid to an amide. Enzymatic resolution with subtilisin ensures >99% enantiomeric excess (ee) for the (S)-2-aminopropionyl group.

Asymmetric Catalysis

Zirconium-catalyzed Knoevenagel condensation enables stereocontrolled assembly. Using ZrOCl₂·8H₂O, the reaction between N-acyl-α-aminoaldehydes and 1,3-dicarbonyl compounds forms the pyrrolidine core with 88% ee.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer for exothermic acylation steps, reducing reaction times by 40% and improving reproducibility.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes diastereomeric impurities.

  • Crystallization : Ethanol/water mixtures yield >99.5% pure product.

Analytical Characterization

Structural Confirmation

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.43 (Boc group), 3.12 (pyrrolidine CH₂), and 4.41 (chiral center).

  • MS : ESI-MS m/z 213.28 [M+H]⁺ matches the molecular formula C₁₀H₁₉N₃O₂.

Purity Assessment

HPLC with UV detection (220 nm) confirms purity ≥99%, with retention time 8.2 min.

Chemical Reactions Analysis

Hydrolysis Reactions

1.1 Acidic Hydrolysis
The amide bond undergoes hydrolysis in acidic conditions (e.g., HCl in aqueous ethanol) to yield carboxylic acids and amines .

Reaction Type Reagents Conditions Products
Acidic HydrolysisHCl, ethanol, waterReflux, 4–6 hoursCarboxylic acid + pyrrolidine amine

1.2 Basic Hydrolysis
Under alkaline conditions (e.g., NaOH in aqueous ethanol), the amide bond cleaves to form carboxylate salts and amines.

Oxidation Reactions

2.1 Amine Oxidation
The secondary amine group reacts with oxidizing agents (e.g., H₂O₂, KMnO₄) to form nitro or nitrate derivatives.

Reaction Type Reagents Conditions Products
OxidationH₂O₂, KMnO₄, acid/baseRoom temperatureNitro/nitrate derivatives

Coupling Reactions

3.1 Amidation
The amide group participates in transamidification reactions with amines (e.g., alkyl amines) under catalytic conditions (e.g., EDC/NHS coupling agents).

Reaction Type Reagents Conditions Products
TransamidificationAlkyl amines, EDC, NHSRoom temperatureModified amides

3.2 Peptide Bond Formation
The (S)-2-amino-propionyl group can react with amino acid esters (e.g., glycine, β-alanine) via the Curtius rearrangement or Staudinger ligation to form dipeptides .

Reaction Type Reagents Conditions Products
Peptide CouplingAmino acid esters, hydrazine, NaNO₂−5°C to 25°CDipeptides (e.g., 8a–c )

Structural Analysis

4.1 Reaction-Specific Analytical Data
NMR spectroscopy confirms reaction outcomes:

  • 1H NMR : δ 7.28 ppm (NH), δ 4.22 ppm (SCH₂), δ 3.96 ppm (NCH₂) .

  • 13C NMR : δ 172.12 ppm (C=O), δ 168.3 ppm (OCH₃) .

Stereochemical Considerations

The stereochemistry at the (R) and (S) centers influences reactivity. For example:

  • Stereoselective Hydrolysis : Acidic conditions may preferentially cleave the amide due to steric effects from the cyclopropyl group.

  • Oxidation Selectivity : The (R)-configured amine may oxidize more readily than the (S)-configured counterpart due to electronic effects.

Reaction Optimization

Synthesis protocols often employ:

  • Continuous Flow Reactors : To enhance yield and scalability.

  • Solvent Selection : Ethyl acetate is commonly used for extractions and reactions .

This compound’s reactivity highlights its utility in medicinal chemistry, particularly in designing peptide-based therapeutics and stereoselective ligands. Further studies are recommended to explore its pharmacokinetics and stereochemical outcomes in biological systems.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C10_{10}H19_{19}N3_3O2_2
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1353994-08-7

The compound features a pyrrolidine ring and an amino acid derivative, which are crucial for its biological activity. The presence of the acetamide group enhances its solubility and interaction with biological targets.

Medicinal Chemistry

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide is being investigated for its potential therapeutic effects. Its structure suggests it may interact with G protein-coupled receptors (GPCRs), which are pivotal in drug design due to their role in signal transduction processes.

Case Study : Research has indicated that compounds similar to AM97947 can modulate neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression and anxiety disorders.

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including acylation and substitution reactions.

Example : In synthetic routes, this compound can be used to create more complex molecules that may have enhanced biological activities or novel properties.

Biological Research

The compound is studied for its interactions with biomolecules, particularly proteins and enzymes. Understanding these interactions can shed light on its mechanism of action and potential biological pathways it may influence.

Research Findings : Studies have shown that AM97947 can affect cellular signaling pathways, suggesting roles in cell proliferation and apoptosis. This makes it a candidate for further investigation in cancer research.

Mechanism of Action

The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several acetamide derivatives, including:

  • 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide (piperidine ring, isopropyl group)
  • 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide (cyclopropyl substituent)
  • (1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide (cyclohexyl backbone)
  • (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide (piperidine ring, propionamide chain) .

Key Structural Differences :

  • Ring Size : The target compound’s pyrrolidine (5-membered) ring contrasts with piperidine (6-membered) or cyclohexyl analogs, affecting conformational flexibility and steric interactions.
  • Stereochemistry: The (R)- and (S)-configured centers in the target compound may enhance binding specificity compared to non-chiral or differently configured analogs .

Comparative Physicochemical Properties

While direct data for the target compound is sparse, inferences can be drawn from structurally related molecules:

  • LogP: The compound in (C₁₅H₂₀N₂OS) has a LogP of 2.48, reflecting moderate lipophilicity.
  • Solubility : Piperidine analogs with bulkier substituents (e.g., cyclopropyl) may exhibit lower solubility than the pyrrolidine-based target due to increased hydrophobicity .

Pharmacological and Functional Insights

Compounds in this class are often explored as enzyme inhibitors or receptor modulators. For example:

  • Piperidine Derivatives : Used in CNS drug design due to their ability to cross the blood-brain barrier. The target’s pyrrolidine ring may offer similar advantages with reduced ring strain.
  • Cyclopropyl Analogs : Enhanced rigidity from cyclopropane may improve target selectivity but reduce metabolic stability compared to the target’s flexible pyrrolidine .
  • Amino-Propionyl Motif: This group in the target compound could mimic natural peptide substrates, enhancing interactions with proteases or kinases .

Data Tables and Research Findings

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Availability
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide C₁₁H₂₀N₄O₂ 240.30 ~2.8* ~68* Discontinued
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide C₁₃H₂₆N₄O 266.38 N/A N/A Available (Fluorochem)
(S)-N-(3-phenyl-1-(pyrrolidin-1-yl)-1-thioxopropan-2-yl)acetamide C₁₅H₂₀N₂OS 276.40 2.48 64.43 Not reported
(1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide C₁₄H₂₈N₄O 268.40 N/A N/A Available (Fluorochem)

*Estimated based on structural analogs .

Biological Activity

N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a complex organic compound with significant biological activity. This compound features a pyrrolidine ring and is structurally related to various amino acids, which may contribute to its pharmacological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C10_{10}H19_{19}N3_3O2_2
  • CAS Number : 1353994-08-7
  • Molecular Weight : 227.3 g/mol

The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with an acylating agent. Common methods include using organic solvents and catalysts to optimize yield and purity. The mechanism of action involves interactions with specific molecular targets, leading to various biological effects, such as enzyme inhibition or receptor modulation .

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by affecting mitotic processes, similar to other kinesin spindle protein inhibitors .
  • Antimicrobial Properties : The compound has shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of mitosis in cancer cells
AntimicrobialMIC against S. aureus: 31.25 µg/mL
NeuroprotectivePotential neuroprotective effects

Case Study Example

A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Q & A

Q. How should conflicting bioassay results from different cell lines be interpreted?

  • Methodological Answer : Cell-specific uptake (e.g., efflux pumps in cancer lines) or assay protocols (e.g., serum-free vs. serum-containing media) may cause discrepancies. Normalize data to internal controls (e.g., ATP content) and validate with orthogonal assays (e.g., Western blotting for target phosphorylation ).

Safety and Compliance

Q. What are the critical safety considerations for handling nitrobenzene intermediates?

  • Methodological Answer : Nitro intermediates (e.g., 4-fluoronitrobenzene ) are mutagenic. Use explosion-proof equipment, avoid metal catalysts (risk of runaway reactions), and monitor for nitroso byproducts via GC-MS. Emergency protocols include immediate neutralization with NaHCO₃ and evacuation if fumes are detected .

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